molecular formula C8H17NO B14014319 [3-[(Dimethylamino)methyl]cyclobutyl]methanol

[3-[(Dimethylamino)methyl]cyclobutyl]methanol

Cat. No.: B14014319
M. Wt: 143.23 g/mol
InChI Key: YXDOCLDGCQSJFS-UHFFFAOYSA-N
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Description

[3-[(Dimethylamino)methyl]cyclobutyl]methanol is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a dimethylamino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(Dimethylamino)methyl]cyclobutyl]methanol typically involves the reaction of cyclobutyl derivatives with dimethylamine and formaldehyde. One common method is the Mannich reaction, where cyclobutanone reacts with dimethylamine and formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[3-[(Dimethylamino)methyl]cyclobutyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-[(Dimethylamino)methyl]cyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-[(Dimethylamino)methyl]cyclobutyl]methanol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    [3-[(Dimethylamino)methyl]cyclobutyl]methanol: Unique due to its cyclobutyl ring and specific functional groups.

    Cyclobutanol: Lacks the dimethylamino group, leading to different reactivity and applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]cyclobutyl]methanol

InChI

InChI=1S/C8H17NO/c1-9(2)5-7-3-8(4-7)6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

YXDOCLDGCQSJFS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(C1)CO

Origin of Product

United States

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